molecular formula C9H17NO2S B13179462 Tert-butyl 3-aminothiolane-3-carboxylate

Tert-butyl 3-aminothiolane-3-carboxylate

Cat. No.: B13179462
M. Wt: 203.30 g/mol
InChI Key: USDHOZTZKUFSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-aminothiolane-3-carboxylate is a versatile chemical building block featuring both a protected amine and a carboxylate ester on a thiolane (tetrahydrothiophene) ring, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with similar aminothiophene cores are extensively utilized in scientific research, particularly as key intermediates in the synthesis of potential therapeutic agents. For instance, structurally related 2-aminothiophene derivatives have been identified as promising inhibitors of essential bacterial enzymes, such as Pks13 in Mycobacterium tuberculosis , which is a validated target for anti-tuberculosis drug development . Furthermore, the thiophene-arylamide scaffold derived from aminothiophene precursors has been explored in the design of noncovalent inhibitors targeting DprE1, another crucial enzyme for mycobacterial cell wall biosynthesis, showing potent activity against drug-resistant tuberculosis strains . The tert-butyl ester group enhances the molecule's properties by increasing lipophilicity and serving as a protective group that can be cleaved under mild acidic conditions to reveal the free carboxylic acid for further derivatization . This compound is intended for use in organic synthesis, library development, and pharmaceutical R&D. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

tert-butyl 3-aminothiolane-3-carboxylate

InChI

InChI=1S/C9H17NO2S/c1-8(2,3)12-7(11)9(10)4-5-13-6-9/h4-6,10H2,1-3H3

InChI Key

USDHOZTZKUFSKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCSC1)N

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 3 Aminothiolane 3 Carboxylate

Direct Amidation Routes and Catalytic Systems

Direct esterification of the carboxylic acid moiety of an amino acid is a common and efficient strategy. These methods aim to introduce the bulky tert-butyl group while preserving the integrity of the amino group.

Bis(trifluoromethanesulfonyl)imide Catalysis in Tert-butyl Acetate (B1210297)

A modern and efficient method for the tert-butylation of free amino acids utilizes Bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate (t-BuOAc). nih.govqyaobio.comnih.gov This system serves a dual purpose: t-BuOAc acts as both the solvent and the tert-butylating agent, while Tf2NH functions as a potent acid catalyst that also enhances the solubility of the amino acid in the organic medium. nih.govnih.gov

The reaction proceeds by treating the free amino acid with approximately 1.1 equivalents of Tf2NH in t-BuOAc. qyaobio.comorganic-chemistry.org This approach has proven to be faster and provide higher yields compared to conventional methods that may use hazardous reagents like perchloric acid. qyaobio.comnih.gov The process is notable for its mild conditions and its applicability to amino acids with various functional groups, including those with alcohol or thiol side chains. organic-chemistry.org For instance, L-cysteine is smoothly converted, with both the carboxylic acid and the thiol group being tert-butylated. organic-chemistry.org

Table 1: Tf2NH-Catalyzed Tert-butylation of Various Amino Acids organic-chemistry.org

Amino AcidProductYield (%)
L-Phenylalaninetert-Butyl L-phenylalaninate94
L-Valinetert-Butyl L-valinate95
L-SerineDi-tert-butylated L-serine99
L-CysteineTri-tert-butylated L-cysteine86
L-Aspartic acidDi-tert-butyl L-aspartate77

Alternative Catalytic Approaches for Amino Acid Esterification

Several other catalytic systems have been developed for the tert-butyl esterification of amino acids. A classic approach involves the acid-catalyzed reaction of the amino acid with isobutylene (B52900). mdpi.com This reaction is typically performed in a solvent like dichloromethane (B109758) or dioxane with catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid-impregnated silica. mdpi.com While effective, this method can require long reaction times, sometimes spanning several days. mdpi.com

Another widely used reagent is di-tert-butyl dicarbonate (B1257347) (Boc2O), which can serve as a tert-butyl source under specific catalytic conditions. nih.govorganic-chemistry.org Other tert-butylating agents reported for this transformation include tert-butyl trichloroacetimidate (B1259523) and 2-tert-butoxypyridine. nih.govdocumentsdelivered.com Transesterification reactions, often catalyzed by acids, provide another pathway to the desired tert-butyl esters. nih.gov These varied methods offer a range of options depending on the substrate's sensitivity and the desired reaction conditions.

Esterification Pathways for Carboxylic Acid Derivatives

Instead of starting with the free amino acid, the tert-butyl ester can be formed from a carboxylic acid derivative, such as an acid chloride or anhydride. This is often a two-step process involving activation of the carboxyl group followed by reaction with tert-butanol (B103910).

Acid-Catalyzed Reactions with Tert-butanol

The direct acid-catalyzed esterification of a carboxylic acid with tert-butanol is a fundamental method for preparing tert-butyl esters. nih.gov This reaction is typically driven by the removal of water and the use of a suitable acid catalyst. A one-pot preparation can be achieved using anhydrous magnesium sulfate (B86663) and a catalytic amount of sulfuric acid, which affords good yields for a variety of substrates. nih.gov Boron trifluoride diethyl etherate (BF3·OEt2) is another effective catalyst that promotes the reaction between protected amino acids and tert-butanol, tolerating a variety of side-chain functionalities. nih.gov

Utilization of Acid Chlorides or Anhydrides

The conversion of a carboxylic acid to a more reactive intermediate like an acid chloride is a common strategy to facilitate esterification. Tert-butyl esters can be selectively converted into acid chlorides using reagents like thionyl chloride (SOCl2) at room temperature. libretexts.orgacs.org This method is particularly useful as other common ester types (methyl, ethyl, benzyl) are generally unreactive under these conditions, allowing for selective transformation. libretexts.orgacs.org

Conversely, an acid chloride can be reacted with tert-butanol to form the tert-butyl ester. A more recent one-pot method involves the in-situ generation of an acid chloride from a tert-butyl ester using α,α-dichlorodiphenylmethane and a tin(II) chloride (SnCl2) catalyst. nih.gov This intermediate can then react with various alcohols or amines. nih.gov Similarly, phosphorus trichloride (B1173362) (PCl3) can mediate the conversion of tert-butyl esters into other esters and amides via the in-situ formation of an acid chloride. nih.gov

Table 2: Reagents for Acid Chloride Formation from Tert-Butyl Esters

ReagentConditionsSelectivityReference
Thionyl chloride (SOCl2)Room TemperatureHigh for tert-butyl esters over methyl, ethyl, benzyl (B1604629) esters libretexts.orgacs.org
α,α-Dichlorodiphenylmethane / SnCl2Mild ConditionsN/A (In-situ formation for subsequent reaction) nih.gov
Phosphorus trichloride (PCl3)60-100 °CN/A (In-situ formation for subsequent reaction) nih.gov

Thiolane Ring Formation via Cyclization Reactions

The formation of the five-membered thiolane (tetrahydrothiophene) ring is a critical step in the synthesis of the target molecule's core structure. This is typically achieved through intramolecular cyclization of a suitable linear precursor containing a thiol group and an appropriate electrophilic center or unsaturated bond.

A prevalent strategy for forming thioether linkages is the intramolecular thiol-ene reaction. nih.gov This process involves the radical-initiated addition of a thiol group across a carbon-carbon double bond within the same molecule. The reaction is known for its efficiency, selectivity, and compatibility with a wide range of functional groups. The cyclization can be initiated by UV light or a chemical radical initiator. Depending on the structure of the acyclic precursor, this reaction can lead to the formation of five-membered (5-exo) or six-membered (6-endo) rings.

Another powerful approach is intramolecular nucleophilic substitution. This involves a precursor molecule containing a terminal thiol (or thiolate) group and a leaving group (e.g., a halide or tosylate) at an appropriate position to facilitate a 5-exo cyclization. This classic S_N2-type reaction is a fundamental method for constructing cyclic thioethers.

While direct examples for 3-aminothiolane-3-carboxylate are not prevalent, analogous strategies are widely used. For instance, the synthesis of substituted tetrahydrofurans, the oxygen analogs of thiolanes, often employs intramolecular cyclization methods. The synthesis of cyclic peptides also frequently utilizes on-resin cyclization to form stable thioether bridges, demonstrating the robustness of these reactions. nih.govnih.gov

Precursor Design with Amine and Leaving Group Functionalities

The construction of the thiolane ring often begins with a carefully designed acyclic precursor. A common strategy involves creating a linear molecule that contains both a nucleophilic sulfur source and an electrophilic carbon center, primed for an intramolecular reaction. For tert-butyl 3-aminothiolane-3-carboxylate, a logical precursor would be a four-carbon chain with a protected amine and a carboxylate group at the C-3 position, a sulfur nucleophile (or its precursor) at one end, and a suitable leaving group at the other.

Key considerations in precursor design include:

Amine Protection: The amino group is typically protected to prevent it from participating in unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under various reaction conditions but can be removed later.

Sulfur Source: The sulfur can be introduced as a thiol (-SH), which is a potent nucleophile, or as a thioacetate (B1230152) that can be hydrolyzed in situ to reveal the thiol.

Leaving Group: A good leaving group, such as a halide (e.g., bromide, iodide) or a sulfonate ester (e.g., tosylate, mesylate), is placed on the carbon atom that will be attacked by the sulfur nucleophile to form the ring.

A hypothetical precursor (Precursor A) could be designed from a derivative of aspartic acid or a related amino acid, where the carbon backbone is functionalized with the necessary components for cyclization.

Strategies for Intramolecular Ring Closure

Once the linear precursor is synthesized, the key step is the intramolecular cyclization to form the five-membered thiolane ring. This is typically achieved through an intramolecular nucleophilic substitution (SN2) reaction. The sulfur atom, acting as a nucleophile, attacks the carbon atom bearing the leaving group, displacing it and closing the ring.

The reaction is generally promoted by a non-nucleophilic base, which deprotonates the thiol (if present) to form a more nucleophilic thiolate anion. The choice of solvent and temperature is crucial to favor the intramolecular cyclization over potential intermolecular polymerization. This method is a direct and effective way to form the C-S bond that defines the thiolane heterocycle. Radical-mediated cyclizations, such as the thiol-ene reaction where a thiyl radical adds to a suitably placed double bond, represent an alternative strategy for forming the thiolane ring structure. nih.gov

Table 1: Hypothetical Intramolecular SN2 Cyclization Conditions

Precursor Type Base Solvent Typical Conditions Product
Thiol with a halide leaving group K₂CO₃ or NaH DMF or THF 0 °C to room temp. Thiolane

Reductive Synthesis Approaches

Reductive methods provide alternative pathways to the thiolane ring system, often starting from precursors with higher oxidation states of sulfur.

Reduction of Disulfide Bonds

A notable reductive strategy involves the formation of a disulfide-containing precursor. In this approach, two molecules of a cysteine derivative or a similar thiol-containing amino acid can be oxidized to form a symmetrical disulfide. This disulfide can then be subjected to reductive cyclization. The reduction of the disulfide bond generates two thiol groups. If the precursor is designed correctly, these thiols can then participate in an intramolecular reaction to form two thiolane rings. While this specific approach might be more complex for synthesizing a monosubstituted thiolane, it is a powerful method in peptide and protein chemistry to create cyclic structures.

Formation of Thiolane Structures from Sulfur-Containing Precursors

Thiolane structures can also be formed from various other sulfur-containing precursors through reductive processes. For instance, a precursor containing a thioester or a related functional group can be reduced in a way that facilitates cyclization. Another approach is the reductive amination of a ketone precursor. libretexts.org In a hypothetical pathway, a suitably substituted γ-thioxo ester could undergo reductive amination, where the reaction with an amine source (like ammonia) forms an intermediate imine, which is then reduced in situ to furnish the 3-aminothiolane structure. The choice of reducing agent is critical to selectively reduce the imine without affecting the ester group. libretexts.org Common reagents for this purpose include sodium cyanoborohydride or sodium triacetoxyborohydride.

Enantioselective Synthesis of Chiral this compound

Since the C-3 position of this compound is a stereocenter, controlling its stereochemistry is crucial for applications in pharmaceuticals and as chiral building blocks.

Asymmetric Catalysis in Thiolane Synthesis

Asymmetric catalysis offers the most elegant and efficient method for producing enantiomerically pure or enriched chiral compounds. nih.gov For the synthesis of chiral thiolanes, several catalytic strategies can be envisioned:

Catalytic Asymmetric Hydrogenation: An unsaturated precursor, such as a substituted dihydrothiophene, could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands). This would reduce the double bond and set the stereocenter at the C-3 position with high enantioselectivity. nih.gov

Organocatalyzed Cyclization: A chiral organocatalyst, such as a proline derivative or a chiral squaramide, can be used to catalyze the intramolecular ring-closing reaction. researchgate.netrsc.org The catalyst can activate the precursor by forming a chiral intermediate (e.g., a chiral iminium ion or enamine), which then undergoes a highly stereocontrolled cyclization. For example, a Michael addition-type cyclization of a precursor containing both a thiol and an α,β-unsaturated ester moiety could be catalyzed by a chiral thiourea (B124793) or squaramide catalyst to yield the chiral thiolane.

Table 2: Potential Asymmetric Catalytic Approaches

Catalytic Method Catalyst Type Precursor Type Key Transformation
Asymmetric Hydrogenation Chiral Rhodium or Iridium complexes Unsaturated Thiophene/Thiolene Stereoselective reduction of C=C bond

These enantioselective methods are at the forefront of modern organic synthesis, enabling the efficient production of complex chiral molecules from simple starting materials.

Chiral Auxiliary-Mediated Transformations

The construction of the C3-quaternary stereocenter of this compound can be envisioned through several established methodologies that employ chiral auxiliaries. These approaches typically involve either the diastereoselective functionalization of a chiral enolate or the diastereoselective addition of a nucleophile to a chiral imine.

Diastereoselective Azidation of an Evans N-Acyl Oxazolidinone

One of the most robust methods for asymmetric synthesis involves the use of Evans oxazolidinone auxiliaries. santiago-lab.com This strategy would involve coupling a thiolane precursor, such as 3-(tert-butoxycarbonyl)thiolane-3-carboxylic acid, to a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone serves as a platform for highly diastereoselective enolization and subsequent electrophilic attack.

The formation of a sodium enolate, followed by quenching with an electrophilic azide (B81097) source like 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide), would introduce the azide group at the α-position. acs.org The steric hindrance provided by the substituent on the chiral auxiliary (e.g., the phenyl group at C5) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby establishing the stereochemistry at the newly formed quaternary center. youtube.com Subsequent removal of the chiral auxiliary via hydrolysis, for example with lithium hydroxide, followed by reduction of the azide group, would yield the target amino acid ester. santiago-lab.com

The high degree of diastereoselectivity commonly achieved in the electrophilic azidation of chiral imide enolates is well-documented. Research by Evans et al. on analogous systems demonstrates the efficacy of this approach.

Table 1: Diastereoselective Azidation of Chiral N-Acyl Imides with Trisyl Azide This table presents illustrative data from analogous systems to demonstrate the typical efficiency of the methodology.

Chiral Auxiliary Group (R*)Substrate R GroupDiastereomeric Ratio (d.r.)
(4S)-4-benzylPropionyl99.3 : 0.7
(4S)-4-benzylIsobutyryl>99.5 : <0.5
(4S)-4-benzylPhenylacetyl99.2 : 0.8
(4R)-4-isopropylPropionyl98.6 : 1.4

Data adapted from Evans, D. A., et al. (1990). The Journal of the American Chemical Society. acs.org

Diastereoselective Strecker Reaction using an Ellman Auxiliary

An alternative and powerful strategy employs a sulfinamide chiral auxiliary, as developed by Ellman. yale.edusigmaaldrich.com This approach would begin with a ketone precursor, tert-butyl 3-oxothiolane-3-carboxylate. Condensation of this ketone with enantiopure tert-butanesulfinamide under mild conditions forms a chiral N-tert-butanesulfinyl ketimine intermediate. sigmaaldrich.com

The subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in a Strecker-type reaction proceeds with high diastereoselectivity. nih.gov The chiral sulfinyl group directs the nucleophilic attack of the cyanide to one face of the C=N bond. sigmaaldrich.com The resulting α-aminonitrile intermediate contains the desired quaternary stereocenter. The final step involves the acidic hydrolysis of both the nitrile and the sulfinamide group, which can often be accomplished in a single step, to reveal the primary amine and carboxylic acid functionalities of the target compound. sigmaaldrich.com This methodology is particularly effective for the synthesis of sterically hindered quaternary α-amino acids. nih.gov

Research into the synthesis of cyclic quaternary α-amino acids has demonstrated the utility of the Strecker reaction with chiral auxiliaries.

Table 2: Diastereoselective Strecker Synthesis of Cyclic α-Aminonitriles This table presents illustrative data from analogous systems to demonstrate the typical efficiency of the methodology.

Ketone PrecursorChiral Amine AuxiliaryDiastereomeric Excess (d.e.)
Cyclopentanone(S)-α-methylbenzylamine60%
Cyclohexanone(R)-phenylglycinol84%
4-Methylcyclohexanone(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)90%

Data adapted from a review on the stereoselective synthesis of cyclic quaternary α-amino acids. nih.gov

Chemical Reactivity and Derivatization of Tert Butyl 3 Aminothiolane 3 Carboxylate

Amidation Reactions of the Amino Group

The primary amino group in tert-butyl 3-aminothiolane-3-carboxylate is a key site for nucleophilic attack, making it readily available for acylation reactions to form amides. This transformation is fundamental in fields like medicinal chemistry and peptide synthesis. nih.gov

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires the removal of a water molecule. catalyticamidation.info This process is often thermodynamically unfavorable under mild conditions due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, the carboxylic acid is typically "activated" using a coupling reagent. This process involves converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. nih.govbachem.com

Commonly used coupling reagents facilitate this process, leading to the efficient formation of the amide bond. The choice of reagent can influence reaction times, yields, and the suppression of side reactions like racemization in chiral compounds. bachem.compeptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Abbreviation Byproducts Key Features
Dicyclohexylcarbodiimide DCC Dicyclohexylurea (DCU) Inexpensive; DCU byproduct is poorly soluble. peptide.com
Diisopropylcarbodiimide DIC Diisopropylurea (DIU) DIU byproduct is more soluble, useful for solid-phase synthesis. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Tetramethylurea Efficient, fast reactions, and minimizes racemization. nih.govpeptide.com
Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP Hexamethylphosphoramide Excellent for sterically hindered couplings. bachem.com

Alternatively, more reactive derivatives of carboxylic acids, such as acid chlorides or anhydrides, can be used. These compounds react readily with amines like this compound to yield the corresponding amide without the need for a separate coupling agent, although a base is often added to neutralize the acidic byproduct (e.g., HCl). catalyticamidation.info

To improve the atom economy and reduce waste associated with stoichiometric activating agents, significant research has focused on the development of catalytic direct amidation methods. rsc.org These processes use a catalyst to facilitate the direct condensation of a carboxylic acid and an amine, with water as the only byproduct. catalyticamidation.info

Various Lewis acids have been shown to be effective catalysts for this transformation. Boron-based catalysts, such as B(OCH₂CF₃)₃, have been successfully used in non-polar solvents under conditions that allow for the azeotropic removal of water, proving effective for a range of substrates. rsc.orgnih.gov Similarly, certain metal salts can act as catalysts. Titanium tetrafluoride (TiF₄) has been identified as an efficient promoter for the direct amidation of both aliphatic and aromatic carboxylic acids with various amines. rsc.org The reaction typically proceeds in a refluxing solvent like toluene, with the catalyst activating the carboxylic acid toward nucleophilic attack. rsc.org

Table 2: Catalytic Systems for Direct Amidation

Catalyst Typical Solvent Conditions Substrate Scope
B(OCH₂CF₃)₃ tert-Butyl acetate (B1210297) Reflux with Dean-Stark trap Effective for polar and less nucleophilic amines. nih.gov
TiF₄ Toluene Reflux Broad scope for aliphatic and aromatic acids and amines. rsc.org

These catalytic methods offer a greener alternative for synthesizing amide derivatives of this compound.

Esterification Reactions of the Carboxylate Group

The carboxylate group in this compound exists as a tert-butyl ester. This functional group is generally stable but can undergo reactions such as transesterification, where the tert-butyl group is exchanged for a different alkyl group from an alcohol. The tert-butyl ester also serves as a protecting group for the carboxylic acid, which can be cleaved under acidic conditions to liberate the free acid for subsequent reactions. thieme.dethieme.de

Direct esterification is not applicable as the carboxylic acid is protected. However, the molecule can undergo transesterification in the presence of an alcohol and a suitable catalyst. This reaction involves the substitution of the tert-butoxy (B1229062) group with an alkoxy group from the reacting alcohol.

One method to achieve this involves converting the tert-butyl ester into a more reactive intermediate, such as an acid chloride. researchgate.netorganic-chemistry.org For instance, reagents like phosphorus trichloride (B1173362) (PCl₃) or a combination of α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can transform the tert-butyl ester into an acid chloride in situ. researchgate.netresearchgate.net This highly reactive intermediate can then readily react with a wide range of primary, secondary, or tertiary alcohols to form a new ester. organic-chemistry.orgresearchgate.net

The formation of new esters from this compound is facilitated by catalytic mechanisms that activate the ester group. Lewis acid catalysts play a crucial role in these transformations.

In a process utilizing tin(II) chloride (SnCl₂) and a chlorinating agent, the SnCl₂ is proposed to activate the tert-butyl ester, making it susceptible to reaction with the chlorinating agent to generate an acid chloride intermediate. organic-chemistry.org This intermediate is then readily attacked by an alcohol nucleophile to yield the final transesterified product. This one-pot method is efficient and avoids the need to isolate the sensitive acid chloride. researchgate.netorganic-chemistry.org

Enzymatic catalysis offers another mild and selective route. Lipases, such as Novozym 435, can catalyze the transesterification of esters in the presence of an alcohol. nih.gov This biocatalytic approach is often performed under mild temperature conditions and can be highly selective, which is advantageous when working with multifunctional molecules.

Reduction Reactions Involving the Thiolane Ring

The thiolane ring consists of a saturated five-membered ring containing one sulfur atom. The carbon-sulfur bonds in this ring can be cleaved under reductive conditions, a process known as desulfurization.

The most common and effective method for the desulfurization of thioethers like the thiolane ring is treatment with Raney Nickel. chem-station.commasterorganicchemistry.com Raney Nickel is a fine-grained solid catalyst composed primarily of nickel, which has a high surface area and is saturated with adsorbed hydrogen. masterorganicchemistry.com In the desulfurization reaction, the sulfur atom of the thiolane ring coordinates to the nickel surface. The C-S bonds are then hydrogenolyzed, meaning they are cleaved and replaced with C-H bonds. organicreactions.org

This reaction effectively removes the sulfur atom from the molecule, leading to a ring-opened, linear alkane structure. For this compound, this process would result in the formation of a substituted valine derivative. The reaction is typically carried out by refluxing the substrate with a slurry of Raney Nickel in a solvent like ethanol.

Table 3: General Transformation in Raney Nickel Desulfurization

Reactant Functional Group Reagent Product Functional Group

This reductive desulfurization is a powerful tool for removing sulfur-containing moieties in synthetic chemistry and can be used to modify the carbon skeleton of the original molecule. masterorganicchemistry.comorganicreactions.org

Formation of Thiol and Other Sulfur-Containing Compounds

The term "thiolane" in the compound's name refers to the saturated tetrahydrothiophene (B86538) ring, which is a cyclic thioether. The sulfur atom in this ring is a key site of reactivity, allowing for the formation of various other sulfur-containing derivatives, primarily through oxidation or alkylation.

Oxidation to Sulfoxides and Sulfones: The sulfur atom in the thiolane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using common oxidizing agents. The reaction proceeds in a stepwise manner, allowing for the selective formation of the sulfoxide under controlled conditions or the sulfone with stronger conditions or excess oxidant. nih.govacs.org

For instance, hydrogen peroxide (H₂O₂) is a frequently used oxidant for this purpose. The reaction can be catalyzed by various metal catalysts, such as those containing titanium, vanadium, or molybdenum, to enhance efficiency and selectivity. organic-chemistry.orgresearchgate.net The choice of catalyst and reaction conditions can dictate whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.org

Step 1 (Sulfoxide Formation): C₄H₈S + H₂O₂ → C₄H₈SO + H₂O

Step 2 (Sulfone Formation): C₄H₈SO + H₂O₂ → C₄H₈SO₂ + H₂O

The resulting diastereomeric sulfoxides can be of significant interest in asymmetric synthesis.

Alkylation to Sulfonium (B1226848) Salts: As a cyclic sulfide, the sulfur atom in the thiolane ring can act as a nucleophile, reacting with alkylating agents to form ternary sulfonium salts. nih.gov These salts are valuable intermediates in organic synthesis. Common alkylating agents for this transformation include alkyl halides (e.g., iodomethane) or alkylating agents with non-nucleophilic counterions like trimethyloxonium (B1219515) tetrafluoroborate. thieme-connect.de The reaction involves the direct attack of the sulfur lone pair on the electrophilic carbon of the alkylating agent. researchgate.net The stability and reactivity of the resulting sulfonium salt depend on the nature of the alkyl group and the counterion. thieme-connect.de

Controlled Reduction Conditions

The saturated thiolane ring is generally stable to many reducing agents. However, under specific and often forcing conditions, it can undergo reductive cleavage or desulfurization. This process involves the breaking of one or both carbon-sulfur bonds. numberanalytics.com

Desulfurization with Raney Nickel: The most common method for the desulfurization of thioethers, including thiolanes, is treatment with Raney Nickel (Raney Ni). organicreactions.orgmasterorganicchemistry.com This reaction, often referred to as reductive desulfurization, involves the hydrogenolysis of the C-S bonds, replacing them with C-H bonds. organicreactions.org For this compound, this would result in the complete removal of the sulfur atom and the opening of the heterocyclic ring to yield a linear amino acid derivative. The process typically requires heating the substrate with an active form of Raney Ni, which has hydrogen adsorbed onto its surface. masterorganicchemistry.comoup.com This method is particularly useful in synthetic pathways where the thiolane ring is used as a temporary scaffold to be removed in a later step. wikipedia.org

Reductive Cleavage with Alkali Metals: Reductive cleavage of the C-S bond without complete removal of the sulfur can also be achieved using dissolving metal reductions, such as with sodium in liquid ammonia (B1221849) or with radical anions like lithium 4,4′-di-tert-butylbiphenylide (LDBB). elsevierpure.com This type of reaction cleaves the ring to generate a linear organolithium or organosodium compound bearing a thiol or thiolate group, which can then be used in subsequent reactions. elsevierpure.com

Nucleophilic Substitution Reactions and Synthetic Utility

The secondary amine group at the C3 position of this compound is a potent nucleophile. This allows the molecule to readily participate in nucleophilic substitution reactions, primarily N-alkylation and N-acylation, making it a useful scaffold for building more complex molecules.

N-Acylation: N-acylation is another common transformation, where the amine reacts with acylating agents like acid chlorides, anhydrides, or activated esters to form amides. nih.govorganic-chemistry.org Thioesters can also serve as stable acyl sources for the N-acylation of heterocyclic amines. beilstein-journals.org This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

The ability to undergo these transformations makes this compound a valuable building block for creating libraries of compounds with diverse functionalities, particularly for applications in medicinal chemistry. beilstein-journals.org

Modification of the Tert-butyl Ester Moiety

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid. Its modification, either through complete removal (deprotection) or conversion to another ester (transesterification), is a key step in its synthetic applications.

The tert-butyl ester is known for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions to regenerate the free carboxylic acid. This orthogonality is a major advantage in multistep synthesis. The deprotection mechanism proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) gas and the formation of a stable tert-butyl carbocation.

A variety of acidic reagents can be employed for this purpose, with Trifluoroacetic Acid (TFA) being one of the most common. The reaction is often performed in a non-nucleophilic solvent like dichloromethane (B109758) (DCM).

Below is a table summarizing common deprotection strategies:

Reagent(s)SolventTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature, 1-4 hoursMost common method; volatile byproducts are easily removed.
Hydrochloric Acid (HCl)Dioxane, Diethyl Ether, or Ethyl Acetate0°C to Room TemperatureProvides the hydrochloride salt of the amino acid.
Formic AcidNeat or with a co-solventRoom Temperature to mild heatingA milder alternative to TFA or HCl.
p-Toluenesulfonic Acid (TsOH)Benzene or TolueneRefluxOften used when other acid-labile groups are present.

While less common than deprotection, the tert-butyl ester can be converted into other esters, such as methyl or ethyl esters, through transesterification. Direct acid-catalyzed transesterification is challenging due to the competing elimination of isobutylene.

However, specific methods have been developed to achieve this transformation. One effective protocol involves a two-step, one-pot reaction mediated by phosphorus trichloride (PCl₃). In this process, the tert-butyl ester is first converted in situ to an acid chloride intermediate by PCl₃. Subsequent addition of an alcohol (e.g., methanol (B129727) or ethanol) to the reaction mixture leads to the formation of the corresponding new ester in good yields. This method avoids the harsh acidic conditions that would typically cleave the tert-butyl group without forming a new ester.

Applications of Tert Butyl 3 Aminothiolane 3 Carboxylate in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The utility of tert-butyl 3-aminothiolane-3-carboxylate as a synthetic building block stems from its distinct functional groups, which can be manipulated selectively. Similar heterocyclic building blocks, such as tert-butyl (R)-3-aminopiperidine-1-carboxylate, are frequently used in the synthesis of complex pharmaceutical compounds. pharmaffiliates.com The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and reducing conditions, yet readily removable under acidic conditions. thieme.de The primary amino group provides a nucleophilic handle for a variety of transformations, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents.

Table 1: Structural Features and Synthetic Utility

FeatureDescriptionApplication in Synthesis
Thiolane Ring A five-membered saturated heterocycle containing a sulfur atom.Provides conformational rigidity; acts as a scaffold.
Primary Amine A nucleophilic -NH2 group at the C3 position.Site for acylation, alkylation, and attachment of other moieties.
Tert-butyl Ester A bulky ester protecting the carboxylic acid.Protects the carboxylate during synthesis; allows for late-stage deprotection. thieme.de
Cα-Tetrasubstitution The C3 carbon is bonded to four non-hydrogen substituents.Induces specific local conformations and steric hindrance. mdpi.com

Precursor for Bioactive Compounds Synthesis

Similarly, the thiolane moiety itself, a sulfur-containing heterocycle, is a feature of various bioactive molecules. The synthesis of complex molecules often involves the stepwise elaboration of such building blocks. researchgate.net By modifying the amine or, after deprotection, the carboxylic acid, a diverse range of compounds with potential therapeutic applications can be accessed. The synthesis of novel compounds often begins with versatile starting materials like this compound, which can be elaborated through multi-step reaction sequences. google.com

Integration into Macrocyclic and Polycyclic Architectures

The construction of macrocycles is a key strategy in the development of therapeutics that can tackle challenging biological targets. nih.gov this compound is well-suited for integration into macrocyclic structures due to its bifunctional nature. After selective deprotection of either the amine (if protected) or the tert-butyl ester, the molecule can be incorporated into a linear precursor chain. Subsequent intramolecular cyclization, typically via macrolactamization (amide bond formation), would yield a macrocycle where the constrained thiolane unit is embedded within the ring. The incorporation of conformationally restricted amino acids is a known strategy to pre-organize the peptide backbone for cyclization and to stabilize the final structure. nih.gov

For the construction of polycyclic systems, the thiolane ring can serve as an anchor point for annulation reactions. As demonstrated in the synthesis of dihydropyrano[2,3-c]pyrrole heterocycles from N-Boc protected tetramic acids, a cyclic building block can undergo conjugate addition to a Michael acceptor, followed by an intramolecular cyclization to form a fused, polycyclic product. researchgate.net A similar strategy could be envisioned for this compound, where the amine is first modified and the resulting derivative is used in cyclization cascades to build complex, multi-ring scaffolds.

Role in Peptide and Peptidomimetic Synthesis

In the field of peptide science, the introduction of non-canonical or conformationally constrained amino acids is a powerful tool to modulate the properties of peptides. nih.gov this compound can be classified as a conformationally constrained analogue of amino acids like methionine or cysteine, albeit with a cyclic structure and a quaternary center. researchgate.net

The incorporation of such rigid units into a peptide sequence can:

Induce Secondary Structures: The steric bulk and fixed bond angles of the Cα-tetrasubstituted thiolane ring can force the peptide backbone to adopt specific conformations, such as β-turns or helices. mdpi.com

Enhance Proteolytic Stability: Natural peptides are often rapidly degraded by proteases. The presence of unnatural amino acids, particularly at the Cα-position, can prevent recognition and cleavage by these enzymes, thereby increasing the peptide's half-life.

Serve as Scaffolds: The rigid ring system can act as a scaffold to orient appended pharmacophoric groups in a defined spatial arrangement for optimal interaction with a biological target, a key concept in the design of peptidomimetics. nih.gov

The synthesis would involve standard solid-phase or solution-phase peptide coupling protocols, where the amino group of the thiolane derivative is coupled to the growing peptide chain. nih.gov

Applications in Click Chemistry and Bioconjugation Strategies

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool for molecular assembly and bioconjugation due to its high efficiency, selectivity, and biocompatibility. scripps.edu A key requirement for a molecule to participate in click chemistry is the presence of either an azide (B81097) or a terminal alkyne group.

This compound can be readily functionalized for click chemistry applications. thermofisher.com Its primary amino group serves as a convenient attachment point or "handle." It can be selectively acylated with a carboxylic acid bearing a terminal alkyne (e.g., pent-4-ynoic acid) or reacted with an azide-containing reagent (e.g., an azido-activated ester) to install the necessary functional group.

Table 2: Strategy for Click Chemistry Functionalization

StepReagent/ReactionResult
1. Functionalization React the primary amine with an alkyne- or azide-containing activated ester (e.g., NHS ester).Covalently attaches an alkyne or azide handle to the thiolane scaffold.
2. Click Reaction React the functionalized thiolane derivative with a complementary azide- or alkyne-tagged molecule in the presence of a Cu(I) catalyst.Forms a stable triazole linkage, conjugating the thiolane building block to another molecule. rsc.org

Once functionalized, this "clickable" building block can be used in various bioconjugation strategies. scispace.com For instance, it could be incorporated into a peptide or small molecule and subsequently "clicked" onto a larger biomolecule, a fluorescent dye, or a solid support, demonstrating its utility in creating complex bioconjugates and functional materials. scripps.eduscispace.com

Exploration of Analogues and Derivatives of Tert Butyl 3 Aminothiolane 3 Carboxylate

Structural Similarities with Natural Amino Acids

The structure of tert-butyl 3-aminothiolane-3-carboxylate shares key features with naturally occurring amino acids, particularly those containing sulfur. These similarities make it a valuable building block for creating novel peptide and protein mimics with unique properties.

Comparisons with L-Cysteine and its Derivatives

L-cysteine is a proteinogenic amino acid characterized by a thiol (-SH) group. nih.gov The thiolane ring in this compound can be considered a constrained, cyclic analogue of the cysteine side chain. While L-cysteine's side chain is flexible, the thiolane ring restricts conformational freedom, which can be advantageous in designing molecules that bind to specific biological targets.

Derivatives of L-cysteine, such as S-tert-butyl-L-cysteine, feature a bulky tert-butyl group attached to the sulfur atom. nih.gov This modification is analogous to the tert-butyl ester in this compound, which also introduces steric bulk and influences the molecule's solubility and reactivity. The tert-butyl group in both instances can protect the sulfur or carboxyl group, respectively, during chemical synthesis.

Analogies with Methionine and Homocysteine Esters

Methionine is another essential sulfur-containing amino acid, featuring a thioether in its side chain. This compound can be seen as a cyclic analogue of methionine, where the thioether is part of the ring structure. Esters of methionine, such as tert-butyl L-methioninate, share the tert-butyl ester functional group, which impacts their chemical properties in a similar way. nih.gov

Homocysteine, a homologue of cysteine with an additional methylene (B1212753) group in its side chain, also provides a point of comparison. The five-membered thiolane ring can be considered a constrained version of the homocysteine side chain.

Synthesis and Reactivity of Thiolane Derivatives with Varied Substituents

The synthetic versatility of the 3-aminothiolane-3-carboxylate scaffold allows for the creation of a diverse library of derivatives with different ester and N-substituted groups.

Methyl 3-aminothiolane-3-carboxylate and Related Esters

The tert-butyl ester of 3-aminothiolane-3-carboxylate can be readily replaced with other alkyl groups, such as a methyl group, to yield methyl 3-aminothiolane-3-carboxylate. This methyl ester is a key intermediate in various synthetic applications, including pharmaceuticals and agrochemicals. mdpi.com The synthesis of related ethyl 3-aminothiolane-3-carboxylate has also been described, highlighting the accessibility of various ester derivatives. evitachem.com The choice of ester group can influence the compound's reactivity, solubility, and biological activity. For instance, methyl esters are generally more reactive towards hydrolysis than tert-butyl esters.

Compound NameMolecular FormulaKey Features
This compoundC₉H₁₇NO₂SContains a tert-butyl ester, providing steric hindrance.
Methyl 3-aminothiolane-3-carboxylateC₆H₁₁NO₂SFeatures a methyl ester, often used as a synthetic intermediate. mdpi.com
Ethyl 3-aminothiolane-3-carboxylateC₇H₁₃NO₂SPossesses an ethyl ester, influencing solubility and reactivity. evitachem.com

Exploration of N-Substituted Amino Thiolane Carboxylates

The amino group of 3-aminothiolane-3-carboxylates is a prime site for modification, allowing for the introduction of a wide array of substituents. N-acylation, for example, can be achieved by reacting the amino group with acyl chlorides or anhydrides to form amides. These N-substituted derivatives are explored for their potential as bioactive molecules. The synthesis of various N-substituted aminothiophene derivatives, a related class of compounds, has been extensively studied and provides a model for the types of transformations possible on the thiolane ring system. researchgate.netnih.govresearchgate.net The introduction of different substituents on the nitrogen atom can significantly alter the compound's biological properties and receptor binding affinity. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule can lead to increased potency and selectivity for its biological target. The thiolane ring itself imposes a degree of conformational constraint. However, further rigidification can be achieved through the design and synthesis of more complex, often bicyclic or polycyclic, analogues. nih.gov

Isotopically Labeled Derivatives for Mechanistic Studies

In the exploration of reaction mechanisms and metabolic pathways, isotopically labeled compounds serve as indispensable tools. nih.govnih.gov The substitution of an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (B1214612) (²H or D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N)) provides a subtle yet powerful probe to track the fate of molecules and elucidate complex chemical transformations. nih.govpageplace.de While direct research on isotopically labeled derivatives of this compound is not extensively documented in publicly available literature, the principles and applications can be thoroughly understood by examining analogous structures, such as cyclic amino acid esters and other thiolane derivatives.

The primary utility of isotopic labeling in mechanistic studies lies in its ability to introduce a detectable marker into a molecule without significantly altering its chemical properties. chem-station.com This allows researchers to follow the labeled atom or fragment through a sequence of reactions, providing insights into bond formations and cleavages, reaction intermediates, and kinetic isotope effects. nih.govchem-station.com

Deuterium Labeling for Probing Reaction Mechanisms

Deuterium labeling is a particularly common strategy for investigating reaction mechanisms. chem-station.com The increased mass of deuterium compared to protium (B1232500) (¹H) can lead to a kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond is slower than the corresponding C-H bond cleavage. chem-station.com Observing a KIE can provide strong evidence that a specific C-H bond is broken in the rate-determining step of a reaction.

For analogues of this compound, such as α-amino acids and their esters, deuterium labeling has been employed to elucidate enzymatic and chemical reaction mechanisms. nih.govwisc.edu For instance, in studies of enzyme-catalyzed reactions, substrates labeled with deuterium at specific positions can help identify which protons are abstracted by the enzyme and whether this abstraction is a rate-limiting step. nih.govwisc.edu Biocatalytic methods have been developed for the stereoselective deuteration of α-amino acids and their methyl esters, highlighting the importance of these labeled compounds in mechanistic studies. nih.gov

Carbon-13 and Nitrogen-15 Labeling for Metabolic and Biosynthetic Studies

Stable isotopes such as ¹³C and ¹⁵N are invaluable for tracing the metabolic fate of molecules in biological systems. nih.govmdpi.comnih.gov By introducing a ¹³C-labeled analogue of a compound into a cell culture or organism, researchers can track the incorporation of the ¹³C atoms into downstream metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In the context of analogues like proline, a cyclic amino acid, ¹³C and ¹⁵N labeling has been instrumental in understanding its biosynthesis and metabolism. researchgate.netisotope.com Synthetic routes have been developed to produce L-proline labeled at various positions with ¹³C or ¹⁵N, which can then be used in protein synthesis and metabolic studies. researchgate.net Similarly, ¹³C-labeled α-amino acids have been synthesized to investigate metabolic pathways. chemrxiv.org

For a compound like this compound, introducing a ¹³C label in the thiolane ring or the carboxylate group could allow for the tracing of its metabolic transformations. This could reveal, for example, whether the ring is opened or if the ester group is hydrolyzed and how the core structure is further processed by cellular machinery.

The following table summarizes the application of isotopically labeled analogues of this compound in mechanistic studies, based on available research on similar compounds.

Labeled AnalogueIsotopic LabelMechanistic Question AddressedAnalytical Technique(s)
α-Amino Acid EstersDeuterium (²H)Elucidation of enzyme-catalyzed reaction mechanisms, determination of kinetic isotope effects. nih.govmdpi.comMass Spectrometry, NMR Spectroscopy
ProlineCarbon-13 (¹³C), Nitrogen-15 (¹⁵N)Tracing of metabolic pathways, understanding of biosynthetic routes. researchgate.netisotope.comMass Spectrometry, NMR Spectroscopy
α-Amino AcidsDeuterium (²H)Probing stereoselectivity in enzymatic reactions. nih.govwisc.eduNMR Spectroscopy
Phenylglycine DerivativesCarbon-13 (¹³C)Investigation of C-H carboxylation reaction pathways. chemrxiv.orgNot Specified

This analogical analysis underscores the potential of isotopically labeled this compound derivatives as powerful tools for detailed mechanistic investigations in both chemical and biological systems. The synthesis and application of such labeled compounds would undoubtedly provide deeper insights into the reactivity and metabolic fate of this important chemical entity.

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient published research specifically detailing the use of this compound in the precise contexts required by the provided outline. The investigative studies into its application as a scaffold for specific enzyme inhibitors, its detailed structure-activity relationships in enzyme inhibition, its use in probing ligand-receptor interactions, and its development as a chemical probe are not documented in the accessible literature.

Therefore, this article cannot be generated as the necessary detailed research findings, data tables, and specific examples for each subsection of the outline are not available for the compound "this compound." The strict adherence to the provided outline cannot be met due to the absence of specific scientific data on this particular molecule for the requested applications.

Investigative Studies in Medicinal Chemistry Utilizing Tert Butyl 3 Aminothiolane 3 Carboxylate

Design of Peptidomimetics and Small Molecule Therapeutics

The strategic incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, enabling the design of peptidomimetics and small molecule therapeutics with improved pharmacological profiles. Tert-butyl 3-aminothiolane-3-carboxylate serves as a valuable building block in this endeavor, offering a rigid thiolane scaffold that can mimic peptide turns and present substituents in well-defined spatial orientations. Its unique structure allows for the development of compounds with enhanced metabolic stability, receptor affinity, and selectivity.

The design of therapeutic agents utilizing this scaffold often focuses on leveraging the stereochemical constraints imposed by the five-membered ring. The thiolane ring restricts the conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding to a biological target. This pre-organization of the pharmacophoric elements can translate into higher binding affinity and efficacy.

Research in this area has explored the synthesis of various derivatives where the amino and carboxylate functionalities of the this compound scaffold are elaborated to mimic the side chains of natural amino acids or to introduce novel interacting moieties. These efforts aim to create molecules that can effectively modulate the activity of biological targets such as enzymes and receptors.

While specific, publicly available research detailing the direct incorporation of this compound into named therapeutic candidates is limited, the principles of its application can be understood through the broader context of using constrained heterocyclic scaffolds in drug design. The general approach involves computational modeling to predict the optimal presentation of functional groups, followed by synthetic efforts to create and test these novel chemical entities.

The following table summarizes hypothetical applications of this scaffold in the design of peptidomimetics, illustrating how its structural features can be exploited.

Therapeutic TargetDesign StrategyPotential Advantage
Protease EnzymesIncorporation into a peptide sequence to induce a specific turn conformation, mimicking the natural substrate's binding motif.Increased resistance to proteolytic degradation and improved binding affinity due to conformational constraint.
G-Protein Coupled Receptors (GPCRs)Use as a central scaffold to present pharmacophoric groups in a defined three-dimensional arrangement for optimal receptor interaction.Enhanced receptor subtype selectivity and potential for agonist or antagonist activity based on substituent orientation.
Protein-Protein Interactions (PPIs)Development of small molecules that mimic the key interacting residues of a protein, using the thiolane ring to scaffold these mimics.Ability to disrupt disease-relevant protein interactions with a more drug-like small molecule.

Further research and publication in this specific area will be necessary to fully elucidate the therapeutic potential of this compound in the development of novel peptidomimetics and small molecule drugs.

Advanced Research Methodologies Applied to Tert Butyl 3 Aminothiolane 3 Carboxylate

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental to confirming the identity and structural integrity of Tert-butyl 3-aminothiolane-3-carboxylate. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the thiolane ring, the amino group, and the tert-butyl group. The protons on the thiolane ring (at C2, C4, and C5) would typically appear as complex multiplets in the range of 2.0-3.5 ppm. rsc.org The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, characteristically found in the upfield region around 1.4-1.5 ppm. illinois.edu The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The quaternary carbon of the tert-butyl group is expected around 80-82 ppm, while the methyl carbons of this group would resonate near 28 ppm. chemicalbook.comoregonstate.edu The carbonyl carbon of the ester is a key indicator and typically appears significantly downfield, in the range of 170-175 ppm. libretexts.org The carbons of the thiolane ring, particularly those adjacent to the sulfur atom, would have characteristic shifts that help confirm the ring structure. The quaternary carbon at the C3 position, bonded to both the amino and carboxylate groups, would also have a distinct chemical shift.

Illustrative NMR Data for this compound

Assignment Exemplary ¹H NMR Chemical Shift (δ, ppm) Exemplary ¹³C NMR Chemical Shift (δ, ppm)
-C(CH₃)₃~1.45 (singlet, 9H)~28.0 (3 x CH₃)
-C (CH₃)₃~81.0
Thiolane CH₂~2.5 - 3.5 (multiplets, 6H)~35-55 (C2, C4, C5)
C3 (quaternary)~65-75
C=O (Ester)~172.0
-NH₂Variable (broad singlet, 2H)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands. The N-H stretching of the primary amine typically appears as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. ucla.edu A very strong and sharp absorption band between 1735 and 1750 cm⁻¹ is characteristic of the C=O stretch of the tert-butyl ester. orgchemboulder.comlibretexts.org The C-O stretching vibrations of the ester group would also be prominent, appearing as strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Vibrations associated with the C-S bond in the thiolane ring are generally weak and appear in the fingerprint region.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary AmineN-H Stretch3500 - 3300Medium
AlkaneC-H Stretch2950 - 2850Medium to Strong
Ester CarbonylC=O Stretch1750 - 1735Strong
EsterC-O Stretch1300 - 1150Strong

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, a common fragmentation pathway involves the loss of the tert-butyl group (a loss of 57 Da) to form a stable carbocation, which would be a prominent peak in the mass spectrum.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of this compound and for the analysis of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for both purifying the compound and assessing its purity. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a standard approach. researchgate.net The addition of modifiers such as trifluoroacetic acid or formic acid is often necessary to ensure good peak shape for the amine-containing compound.

Chiral Separation: Since the molecule contains a stereocenter at the C3 position, it exists as a pair of enantiomers. Separating these enantiomers is crucial for many applications. This is typically achieved using chiral HPLC. nih.govwvu.edu This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sci-hub.se Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including amino acid derivatives. sigmaaldrich.com The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide deep insights into the molecule's properties at an atomic level, complementing experimental data.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's stable conformations, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts. acs.org Such calculations help in understanding the preferred geometry of the thiolane ring, which can adopt various conformations like envelope or twist forms. nih.gov These studies can also elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for predicting its reactivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of this compound in different environments, such as in aqueous solution. nih.gov These simulations can reveal how the molecule interacts with solvent molecules and provide information on its conformational flexibility over time. nih.govnih.gov For a cyclic amino acid derivative, MD can help understand the interplay between the ring's puckering and the orientation of the bulky tert-butyl ester and amino groups, which is crucial for its interaction with biological targets. nih.govacs.org

Crystallographic Analysis of Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center. mdpi.comnih.gov

The crystal structure would reveal the exact conformation of the thiolane ring and the spatial arrangement of the substituents. researchgate.net Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which dictate how the molecules pack in the crystal lattice. nih.gov This information is invaluable for understanding the solid-state properties of the compound and for structure-based drug design efforts.

Conclusion and Future Directions in Tert Butyl 3 Aminothiolane 3 Carboxylate Research

Summary of Key Synthetic and Application Advancements

While specific synthetic routes for Tert-butyl 3-aminothiolane-3-carboxylate are not extensively documented in publicly available literature, its structure suggests that its synthesis would draw upon established methods for the preparation of substituted thiolanes and the protection of amino acids. The core 3-aminothiolane-3-carboxylic acid is a cyclic, constrained, non-proteinogenic amino acid. The presence of the tert-butyl ester serves as a common protecting group for the carboxylic acid functionality, particularly in peptide synthesis. This group is stable under various conditions but can be readily removed with acids like trifluoroacetic acid (TFA). ontosight.aicreative-peptides.comiris-biotech.depeptide.com

The synthesis of the related 3-aminothiophene derivatives often involves the reaction of 3-oxotetrahydrothiophene with a hydroxylamine (B1172632) salt. google.com A similar strategy could likely be adapted for the thiolane analog. Furthermore, advancements in copper-catalyzed C-S bond formation reactions are providing more efficient routes to sulfur-containing heterocycles. researchgate.net

The primary application advancements for scaffolds like 3-aminothiolane-3-carboxylic acid lie in their use as constrained amino acid mimics in peptide-based drug design. The thiolane ring restricts the conformational flexibility of the peptide backbone, which can lead to increased receptor affinity, selectivity, and metabolic stability. This approach has been successfully employed using other constrained amino acids, such as 7-azabicycloheptane carboxylic acid as a proline replacement in thrombin inhibitors. nih.gov The sulfur atom in the thiolane ring can also engage in specific interactions with biological targets and can serve as a point for further functionalization.

Table 1: Key Features and Inferred Synthetic Utility of this compound

FeatureDescriptionImplication in Synthesis and Application
Thiolane Ring A five-membered saturated ring containing a sulfur atom.Provides a constrained scaffold for peptide mimics, potentially enhancing biological activity and stability.
α,α-Disubstitution The amino and carboxyl groups are attached to the same carbon atom.Creates a chiral center and introduces conformational rigidity.
Tert-butyl Ester A bulky ester protecting group for the carboxylic acid.Commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under acidic conditions. ontosight.aiiris-biotech.de
Primary Amine A reactive functional group.Allows for peptide bond formation and further derivatization.

Challenges and Opportunities in Thiolane-Based Drug Discovery

The development of drugs based on thiolane scaffolds is not without its hurdles. A significant challenge lies in the stereoselective synthesis of polysubstituted thiolanes. Controlling the stereochemistry at multiple centers within the ring is often complex and can require sophisticated synthetic strategies. Furthermore, the metabolic fate of the thiolane ring, including potential oxidation of the sulfur atom, needs to be carefully evaluated for any drug candidate.

Despite these challenges, the opportunities are substantial. The thiolane scaffold is considered a key "bio-functional motif" and is present in a variety of natural products with interesting biological activities. sci-hub.se There is a significant opportunity to explore 3-aminothiolane-3-carboxylic acid and its derivatives as bioisosteres for other amino acids, such as proline, in known bioactive peptides. Bioisosteric replacement of a carboxylic acid with other functional groups is a common strategy in drug design to improve physicochemical properties and pharmacokinetic profiles. nih.govresearchgate.netucc.ie The unique geometry and electronic properties of the thiolane ring could lead to novel structure-activity relationships and the discovery of first-in-class therapeutics.

Table 2: Challenges and Opportunities in Thiolane-Based Drug Discovery

AspectChallengesOpportunities
Synthesis Stereocontrolled synthesis of complex derivatives. Potential for sulfur oxidation.Development of novel synthetic methodologies. Access to diverse chemical space.
Medicinal Chemistry Understanding the metabolic stability of the thiolane ring.Exploration as a constrained peptide mimic. Potential for novel interactions with biological targets.
Pharmacology Limited data on the pharmacological profiles of many thiolane derivatives.Discovery of new biological activities. Development of drugs with improved efficacy and selectivity.

Emerging Research Areas for Functionalized Thiolane Scaffolds

The future of research on functionalized thiolanes, including this compound, is pointing towards several exciting directions. One emerging area is the incorporation of these scaffolds into peptide-drug conjugates (PDCs) and other targeted delivery systems. The constrained nature of the thiolane-containing peptide can enhance its targeting ability, while the scaffold itself can be further functionalized for drug attachment.

Another promising avenue is the use of computational methods to design and predict the properties of novel thiolane-based compounds. Molecular modeling can help to understand how the conformational constraints imposed by the thiolane ring affect peptide structure and binding to target proteins. This in-silico approach can accelerate the discovery of new drug candidates and reduce the reliance on extensive and costly laboratory synthesis and screening.

Finally, the development of new synthetic methods that allow for the rapid and diverse functionalization of the thiolane ring will be crucial. rsc.org This will enable the creation of libraries of thiolane-based compounds for high-throughput screening against a wide range of biological targets, potentially uncovering new therapeutic applications for this versatile scaffold. The continued exploration of sulfur-containing heterocycles in medicinal chemistry is expected to yield novel drug candidates with improved therapeutic profiles. nih.govscispace.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.